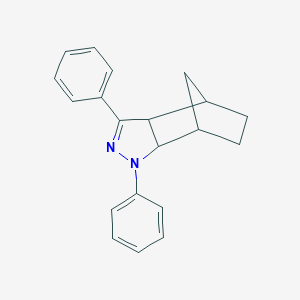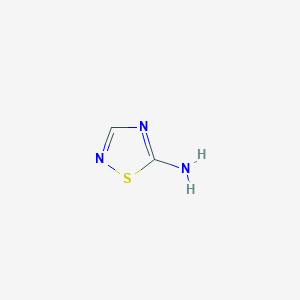
N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide (EMB) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic analog of the naturally occurring compound 6-hydroxydopamine, which is commonly used to induce Parkinson's disease-like symptoms in animal models. EMB has been shown to selectively destroy dopaminergic neurons, making it a valuable tool for studying the neurobiology of Parkinson's disease and related disorders.
Wirkmechanismus
N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide acts by selectively destroying dopaminergic neurons through the formation of reactive oxygen species and the inhibition of mitochondrial respiration. This leads to the depletion of dopamine levels in the brain, which is a hallmark of Parkinson's disease. N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to its neurotoxic effects.
Biochemische Und Physiologische Effekte
N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide has been shown to induce a range of biochemical and physiological effects in animal models, including the depletion of dopamine levels, the induction of oxidative stress and inflammation, and the disruption of mitochondrial function. These effects are similar to those observed in Parkinson's disease, making N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide a valuable tool for studying the underlying mechanisms of this disorder.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide has several advantages as a tool for scientific research, including its ability to selectively destroy dopaminergic neurons, its ability to induce Parkinson's disease-like symptoms in animal models, and its well-characterized mechanism of action. However, N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide also has several limitations, including its potential toxicity and its inability to replicate all aspects of Parkinson's disease pathology.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide, including the development of new analogs with improved selectivity and reduced toxicity, the exploration of its potential therapeutic applications in Parkinson's disease and related disorders, and the investigation of its role in other neurological disorders and addiction pathways. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide, as well as its potential limitations as a tool for scientific research.
Synthesemethoden
N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide can be synthesized using a variety of methods, including the reaction of 2-methoxy-5-nitrobenzamide with ethyl piperidine-3-carboxylate, followed by reduction with lithium aluminum hydride. Alternatively, N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide can be synthesized by the reaction of 2-methoxy-5-nitrobenzamide with methylamine and ethyl piperidine-3-carboxylate, followed by reduction with sodium borohydride. Both methods have been used successfully to produce high yields of N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide.
Wissenschaftliche Forschungsanwendungen
N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide has been widely used in scientific research to study the neurobiology of Parkinson's disease and related disorders. It is commonly used to induce selective destruction of dopaminergic neurons in animal models, allowing researchers to study the biochemical and physiological effects of this process. N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide has also been used to study the role of dopamine in addiction and reward pathways, as well as in the regulation of motor function.
Eigenschaften
CAS-Nummer |
130260-02-5 |
|---|---|
Produktname |
N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide |
Molekularformel |
C16H25N3O2 |
Molekulargewicht |
291.39 g/mol |
IUPAC-Name |
N-(1-ethylpiperidin-3-yl)-2-methoxy-5-(methylamino)benzamide |
InChI |
InChI=1S/C16H25N3O2/c1-4-19-9-5-6-13(11-19)18-16(20)14-10-12(17-2)7-8-15(14)21-3/h7-8,10,13,17H,4-6,9,11H2,1-3H3,(H,18,20) |
InChI-Schlüssel |
XWHNDBGCEUFEKS-UHFFFAOYSA-N |
SMILES |
CCN1CCCC(C1)NC(=O)C2=C(C=CC(=C2)NC)OC |
Kanonische SMILES |
CCN1CCCC(C1)NC(=O)C2=C(C=CC(=C2)NC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Pyrido[2,3-b]pyrazin-6-amine](/img/structure/B188559.png)

![N-(4,7,7-trimethyl-3-nitroso-2-bicyclo[2.2.1]hept-2-enyl)hydroxylamine](/img/structure/B188564.png)

